Venlafaxine-d10 (hydrochloride)
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Overview
Description
Venlafaxine-d10 (hydrochloride) is a deuterated form of venlafaxine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of venlafaxine, as the deuterium atoms can provide more detailed insights into the drug’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of venlafaxine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the venlafaxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of venlafaxine-d10 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Venlafaxine-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include the N-oxide derivative, reduced venlafaxine, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Venlafaxine-d10 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of venlafaxine.
Biology: Researchers use it to investigate the metabolic pathways and pharmacokinetics of venlafaxine in biological systems.
Medicine: The compound is used in clinical studies to understand the drug’s behavior in the human body and to develop more effective treatments for depression and anxiety disorders.
Industry: It is used in the development and testing of new pharmaceutical formulations and delivery systems
Mechanism of Action
Venlafaxine-d10 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The compound and its active metabolite, O-desmethylvenlafaxine, bind to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and improving mood .
Comparison with Similar Compounds
Similar Compounds
Desvenlafaxine: The active metabolite of venlafaxine, which also inhibits the reuptake of serotonin and norepinephrine.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used to treat depression and anxiety.
Milnacipran: A similar compound used primarily for the treatment of fibromyalgia
Uniqueness
Venlafaxine-d10 (hydrochloride) is unique due to the incorporation of deuterium atoms, which provides distinct advantages in pharmacokinetic studies.
Properties
Molecular Formula |
C17H28ClNO2 |
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Molecular Weight |
323.9 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2; |
InChI Key |
QYRYFNHXARDNFZ-WGXYFZCDSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Origin of Product |
United States |
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